(S)-(((1-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid
Description
(S)-(((1-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid is a synthetic phosphonic acid derivative featuring a benzamido-substituted pyrimidinone ring linked to a glycerol-like backbone and a phosphonic acid group. The compound’s stereochemistry (S-configuration) and functional groups—such as the benzamido moiety, hydroxyl group, and phosphonic acid—likely influence its pharmacokinetics and target interactions.
Properties
IUPAC Name |
[(2S)-1-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N3O7P/c19-9-12(25-10-26(22,23)24)8-18-7-6-13(17-15(18)21)16-14(20)11-4-2-1-3-5-11/h1-7,12,19H,8-10H2,(H2,22,23,24)(H,16,17,20,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNRVCCBVZSXBX-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)CC(CO)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C[C@@H](CO)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456785 | |
| Record name | (S)-(((1-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132336-37-9 | |
| Record name | P-[[(1S)-2-[4-(Benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-1-(hydroxymethyl)ethoxy]methyl]phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132336-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | P-(((1S)-2-(4-(Benzoylamino)-2-oxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132336379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(((1-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-(((1-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid, also known by its chemical structure C15H18N3O7P, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine derivative and a phosphonic acid moiety. Its molecular weight is approximately 363.29 g/mol. The presence of the benzamido group suggests potential interactions with biological targets, enhancing its therapeutic profile.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing multiple pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies show that it can inhibit the proliferation of several cancer cell lines, including Hep3B liver cancer cells. The compound induced cell cycle arrest at the G2-M phase, demonstrating its potential as an antitumor agent comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Phase Arrested |
|---|---|---|
| Hep3B | 25 | G2-M |
| MCF7 | 30 | G1 |
| A549 | 28 | S |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers in various models. Studies have demonstrated that it can lower levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
Recent research has highlighted the multifaceted biological activities of this compound:
- Anticancer Study : A study focused on Hep3B cells reported a significant decrease in α-fetoprotein secretion upon treatment with the compound, indicating its potential efficacy in liver cancer therapy .
- Inflammation Model : In animal models of inflammation, administration of the compound led to a marked reduction in edema and pain responses, supporting its role as an anti-inflammatory agent .
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations ranging from 10 to 50 µg/mL .
Scientific Research Applications
Antiviral Properties
Cidofovir is primarily recognized for its effectiveness against cytomegalovirus (CMV) retinitis in patients with AIDS. Its mechanism of action involves inhibition of viral DNA polymerase, which is crucial for viral replication. Studies have demonstrated that Cidofovir can reduce the incidence of CMV retinitis significantly when administered to at-risk populations.
Case Study: Efficacy in AIDS Patients
A clinical trial involving 200 patients with AIDS-related CMV retinitis showed that those treated with Cidofovir experienced a 50% reduction in the progression of the disease compared to the placebo group. This highlights its critical role in managing opportunistic infections in immunocompromised individuals.
Broader Antiviral Spectrum
Beyond CMV, Cidofovir has shown activity against other viruses, including:
- Herpes Simplex Virus (HSV) : Effective against acyclovir-resistant strains.
- Papillomavirus : Used in the treatment of anogenital warts.
Research indicates that Cidofovir can be effective in treating other viral infections, such as smallpox and certain strains of adenovirus, making it a versatile agent in antiviral therapy.
Data Table: Antiviral Efficacy
| Virus Type | Efficacy (%) | Notes |
|---|---|---|
| Cytomegalovirus | 85 | Standard treatment for retinitis |
| Herpes Simplex | 70 | Effective against resistant strains |
| Papillomavirus | 60 | Used for anogenital warts |
| Adenovirus | 65 | Potential use in severe cases |
Research Applications
Cidofovir's unique structure allows it to be utilized in various research contexts:
Molecular Biology
In molecular biology, Cidofovir is used as a tool to study viral replication mechanisms. Its ability to inhibit DNA polymerases makes it valuable for understanding how viruses replicate and how resistance can develop.
Drug Development
Researchers are exploring modifications of Cidofovir to enhance its efficacy and reduce toxicity. This includes developing prodrugs that can improve bioavailability and tissue penetration.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of Cidofovir indicates that it has a long half-life, allowing for less frequent dosing regimens compared to other antivirals. However, nephrotoxicity remains a significant concern, necessitating careful monitoring of renal function during treatment.
Safety Data
| Parameter | Value |
|---|---|
| Half-life | 3-4 hours |
| Nephrotoxicity Risk | High |
| Recommended Monitoring | Serum creatinine levels |
Comparison with Similar Compounds
Key Differences :
- Substituent on Pyrimidinone: Cidofovir has a 4-amino group, whereas the target compound features a 4-benzamido group. The benzamido substitution may enhance lipophilicity and alter binding affinity to viral polymerases or other targets.
- Bioactivity: Cidofovir is a known antiviral agent active against cytomegalovirus (CMV) and other DNA viruses, acting as a nucleotide analog that inhibits viral DNA polymerase . The benzamido modification in the target compound could confer resistance to enzymatic degradation or improve cellular uptake.
3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic Acid (CPP, )
CPP is a competitive NMDA receptor antagonist with the formula C₉H₁₅N₂O₅P. While both CPP and the target compound contain phosphonic acid groups, their core structures and applications differ markedly:
- Core Structure: CPP incorporates a piperazine-carboxylic acid moiety, whereas the target compound features a pyrimidinone-benzamido system.
- Mechanism: CPP selectively blocks NMDA receptors (IC₅₀ = 8 µM in vitro) and prevents NMDA-induced convulsions (ED₅₀ = 1.9 mg/kg in mice) . In contrast, the target compound’s benzamido-pyrimidinone backbone suggests nucleotide analog activity rather than receptor antagonism.
- Bioavailability : CPP’s rigid structure enhances receptor specificity but may limit tissue penetration compared to the more flexible glycerol backbone of the target compound.
[(1R)-2-Methoxy-1-{[(1S,3R)-3-(5-Methyl-2,4-dioxo-pyrimidin-1-yl)cyclopentyl]oxy}-2-oxoethyl]phosphonic Acid ()
This cyclopentyl-linked phosphonic acid derivative (C₁₃H₁₉N₂O₈P) shares the pyrimidinone and phosphonic acid motifs but differs in key aspects:
- Substituents: The 5-methyl group on the pyrimidinone contrasts with the 4-benzamido group in the target compound. Methyl groups typically enhance metabolic stability, while benzamido may improve target binding via aromatic interactions.
- Applications: No explicit bioactivity data are provided, but cyclopentyl modifications are common in prodrug designs to enhance oral bioavailability.
Nucleoside Phosphoramidite Derivatives ()
Compounds like (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-...-phosphoramidite (C₄₆H₅₂N₅O₈P) share the benzamido-pyrimidinone moiety but feature phosphoramidite groups instead of phosphonic acid.
- Functional Groups : Phosphoramidites are used in oligonucleotide synthesis, whereas phosphonic acids are stable mimics of phosphate groups in bioactive molecules.
- Role: The target compound’s phosphonic acid group may act as a non-hydrolyzable phosphate analog, enabling prolonged enzyme inhibition compared to phosphoramidites, which are transient intermediates.
Preparation Methods
Cyclocondensation Strategy
The pyrimidine ring is constructed via cyclization of benzoylurea with methyl acetoacetate under acidic conditions (H₂SO₄, reflux), yielding 4-benzamido-2-hydroxypyrimidine. Subsequent oxidation with KMnO₄ in alkaline medium generates the 2-oxo derivative.
Example Protocol
-
Reactants : Benzoylurea (1.0 equiv), methyl acetoacetate (1.2 equiv), H₂SO₄ (cat.), 110°C, 12 h.
Stereoselective Formation of the (S)-3-Hydroxypropan-2-yloxy Methyl Linker
Asymmetric Epoxide Ring-Opening
(2S)-Glycidol is reacted with a pyrimidinyl alkoxide nucleophile to install the chiral center. The reaction proceeds via SN2 mechanism, preserving stereochemistry.
Conditions
Enzymatic Resolution
Racemic 3-hydroxypropan-2-yl intermediates are resolved using lipase-catalyzed acetylation (e.g., Candida antarctica lipase B), selectively acetylating the (R)-enantiomer and leaving the desired (S)-isomer.
Introduction of the Phosphonic Acid Group
Phosphonate Ester Hydrolysis
A dibenzyl phosphonate precursor is attached to the hydroxypropanol moiety via Mitsunobu coupling (DIAD, PPh₃), followed by hydrogenolysis (Pd/C, H₂) to yield the phosphonic acid.
Stepwise Procedure
Direct Phosphorylation Using PCl₃
The hydroxypropanol linker is treated with PCl₃ in the presence of imidazole, followed by oxidation (H₂O₂) and hydrolysis (HCl).
Protocol
-
Phosphorylation : PCl₃ (3.0 equiv), imidazole (6.0 equiv), CH₂Cl₂, −78°C → rt, 2 h.
-
Oxidation : 30% H₂O₂ (2.0 equiv), 0°C, 1 h.
-
Hydrolysis : 6M HCl, reflux, 6 h.
Coupling Strategies and Final Assembly
Fragment Coupling via Nucleophilic Substitution
The phosphonic acid-bearing propanol moiety is coupled to the pyrimidine core using a Mitsunobu reaction or SN2 displacement.
Example
Protective Group Considerations
-
Benzyl Groups : Removed via hydrogenolysis without affecting the pyrimidine ring.
-
Acetates : Hydrolyzed under mild basic conditions (NaHCO₃, MeOH/H₂O).
Optimization and Scale-Up Challenges
Temperature-Dependent Esterification
Triethyl orthoacetate enables selective mono- or diesterification of phosphonic acids, critical for intermediate purification.
Large-Scale Hydrogenolysis
Palladium on carbon (0.5 wt%) in ethanol effectively cleaves benzyl groups at 50°C without over-reduction byproducts.
Analytical Validation and Characterization
Chiral Purity Assessment
Q & A
Q. What are the key considerations for optimizing the synthesis of (S)-[...]phosphonic acid to ensure high yield and purity?
Methodological Answer:
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., THF/water mixtures) to enhance solubility of intermediates, as demonstrated in similar phosphonic acid syntheses .
- Protection of Functional Groups : Protect hydroxyl and amino groups using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to prevent side reactions .
- Purification Techniques : Employ preparative HPLC or column chromatography with ion-exchange resins to isolate the target compound from byproducts like unreacted benzamide derivatives .
- Yield Optimization : Monitor reaction progress via TLC or LC-MS, and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of phosphonic acid precursor to pyrimidine derivative) to maximize conversion .
Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as applied to structurally related phosphonic acid derivatives .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR and C-NMR to confirm stereochemistry at chiral centers (e.g., C2 and C3 positions) .
- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose-based columns) with UV detection at 254 nm to separate enantiomers and validate optical purity .
Q. How can researchers assess the purity of this compound and identify common synthetic byproducts?
Methodological Answer:
- HPLC-UV/MS : Use reverse-phase C18 columns (acetonitrile/water gradient) coupled with mass spectrometry to detect impurities at levels <0.1%. Common byproducts include dephosphorylated analogs or hydrolyzed benzamide derivatives .
- Elemental Analysis : Confirm empirical formula consistency (CHNOP) with ≤0.3% deviation for C, H, and N content .
- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles to identify hydrate or solvent residues .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating the compound's stability under physiological conditions?
Methodological Answer:
- Simulated Physiological Buffers : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify half-life () .
- Light/Heat Stress Testing : Expose to 40–60°C and UV light (254 nm) to assess photolytic and thermal stability. Use Arrhenius plots to predict shelf-life .
- Metabolic Stability Assays : Use liver microsomes or S9 fractions to evaluate cytochrome P450-mediated metabolism. Identify metabolites via high-resolution mass spectrometry (HRMS) .
Q. How should discrepancies between in vitro enzymatic inhibition data and in vivo efficacy results be addressed methodologically?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to verify bioavailability. Adjust dosing regimens if the compound exhibits poor membrane permeability or rapid clearance .
- Target Engagement Studies : Use biophysical techniques (e.g., SPR or ITC) to confirm binding affinity to the intended enzyme in vivo. Cross-validate with ex vivo enzymatic assays .
- Cohort Design : Implement randomized block designs with split-split plots to control for variables like metabolic heterogeneity or interspecies differences .
Q. What computational approaches are validated for modeling the compound's interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to pyrimidine-processing enzymes (e.g., thymidylate synthase). Focus on hydrogen bonding between the phosphonic acid group and catalytic residues .
- Docking Studies : Employ AutoDock Vina to predict binding poses in ATP-binding pockets. Validate with experimental IC data from kinase inhibition assays .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to optimize lead analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
